molecular formula C6H6FN B13440068 N,N,2,4,6-pentadeuterio-3-fluoroaniline

N,N,2,4,6-pentadeuterio-3-fluoroaniline

Cat. No.: B13440068
M. Wt: 116.15 g/mol
InChI Key: QZVQQUVWFIZUBQ-TZVKMIMGSA-N
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Description

N,N,2,4,6-pentadeuterio-3-fluoroaniline: is a deuterated derivative of 3-fluoroaniline, where five hydrogen atoms are replaced with deuterium. This compound is often used in scientific research due to its unique properties, which include increased stability and altered reaction kinetics compared to its non-deuterated counterpart .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N,2,4,6-pentadeuterio-3-fluoroaniline typically involves the deuteration of 3-fluoroaniline. One common method is the hydrogenation of 3-fluoronitrobenzene in the presence of a deuterium source and a catalyst such as platinum on carbon (Pt/C). The reaction is carried out under a hydrogen atmosphere at elevated temperatures and pressures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and maintain the required reaction conditions. The purity and yield of the final product are optimized through careful control of reaction parameters and purification steps .

Chemical Reactions Analysis

Types of Reactions: N,N,2,4,6-pentadeuterio-3-fluoroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N,N,2,4,6-pentadeuterio-3-fluoroaniline has several applications in scientific research:

    Chemistry: Used as a stable isotope-labeled compound in reaction mechanism studies and kinetic isotope effect experiments.

    Biology: Employed in metabolic studies to trace the fate of the compound in biological systems.

    Medicine: Investigated for its potential use in drug development and as a tracer in pharmacokinetic studies.

    Industry: Utilized in the synthesis of deuterated pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N,N,2,4,6-pentadeuterio-3-fluoroaniline involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Uniqueness: N,N,2,4,6-pentadeuterio-3-fluoroaniline is unique due to its deuterium content, which imparts increased stability and altered reaction kinetics. This makes it valuable in studies requiring precise control over reaction rates and mechanisms .

Properties

Molecular Formula

C6H6FN

Molecular Weight

116.15 g/mol

IUPAC Name

N,N,2,4,6-pentadeuterio-3-fluoroaniline

InChI

InChI=1S/C6H6FN/c7-5-2-1-3-6(8)4-5/h1-4H,8H2/i2D,3D,4D/hD2

InChI Key

QZVQQUVWFIZUBQ-TZVKMIMGSA-N

Isomeric SMILES

[2H]C1=CC(=C(C(=C1N([2H])[2H])[2H])F)[2H]

Canonical SMILES

C1=CC(=CC(=C1)F)N

Origin of Product

United States

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